Oxamniquine
Overview
Description
Oxamniquine is a medication primarily used to treat schistosomiasis caused by Schistosoma mansoni . It is an anthelmintic agent that works by causing paralysis of the parasitic worms, leading to their detachment from the mesenteric veins and subsequent death . This compound is known for its effectiveness as a single-dose treatment and is particularly valuable in regions where schistosomiasis is endemic .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxamniquine begins with a molecule containing a quinoline structure. The process involves several key reactions, including substitution and reduction . Initially, the starting molecule undergoes a substitution reaction activated by sodium carbonate to form an intermediate structure. This intermediate then undergoes a bimolecular nucleophilic substitution (SN2) reaction, followed by hydrogenation with nickel as a catalyst . The final steps involve nitration using concentrated nitric and sulfuric acids, followed by microbial oxidation to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards. The use of automated reactors and stringent quality control measures are integral to the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: Oxamniquine undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups within the molecule.
Reduction Reactions: Such as the hydrogenation step in its synthesis.
Nitration Reactions: Introduction of nitro groups using nitric and sulfuric acids.
Common Reagents and Conditions:
Sodium Carbonate: Used in the initial substitution reaction.
Nickel Catalyst: Employed in the hydrogenation step.
Nitric and Sulfuric Acids: Utilized for nitration.
Major Products Formed: The primary product formed from these reactions is this compound itself, with intermediate compounds being converted through subsequent steps .
Scientific Research Applications
Oxamniquine has several scientific research applications, including:
Mechanism of Action
Oxamniquine exerts its effects by targeting the nucleic acid metabolism of Schistosoma mansoni . The drug is activated by a schistosome sulfotransferase enzyme, which converts this compound into an ester (likely acetate, phosphate, or sulfate) . This ester then dissociates, producing an electrophilic reactant capable of alkylating schistosome DNA, leading to the paralysis and death of the worms .
Comparison with Similar Compounds
Praziquantel: Another anthelmintic used to treat schistosomiasis, but with a broader spectrum of activity against various Schistosoma species.
Lucanthone: An older drug used for schistosomiasis with more side effects and less efficacy compared to oxamniquine.
Uniqueness of this compound: this compound is unique in its specific activity against Schistosoma mansoni and its ability to cause paralysis of the worms, leading to their detachment and death . Unlike praziquantel, this compound is not effective against other Schistosoma species, making it a more targeted treatment option .
Properties
IUPAC Name |
[7-nitro-2-[(propan-2-ylamino)methyl]-1,2,3,4-tetrahydroquinolin-6-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-9(2)15-7-12-4-3-10-5-11(8-18)14(17(19)20)6-13(10)16-12/h5-6,9,12,15-16,18H,3-4,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGYUJZMCCFSRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1CCC2=CC(=C(C=C2N1)[N+](=O)[O-])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023398 | |
Record name | Oxamniquine | |
Source | EPA DSSTox | |
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Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Oxamniquine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015228 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
1 part in about 3300 parts of water at 27 °C, 1.24e-01 g/L | |
Record name | Oxamniquine | |
Source | DrugBank | |
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Record name | OXAMNIQUINE | |
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Record name | Oxamniquine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015228 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Oxamniquine may associate with an irreversible inhibition of the nucleic acid metabolism of the parasites. A hypothesis has been put forth that the drug is activated by a single step, in which a schistosome sulfotransferase enzyme converts oxamniquine into an ester (probably acetate, phosphate, or sulfate). Subsequently, the ester spontaneously dissociates, the resulting electrophilic reactant is capable of alkylation of schistosome DNA., Causes the worms to be dislodged from their usual site of residence in the mesenteric veins to the liver where they are retained and subsequently killed by host tissue reactions (eg, phagocytosis). The dislodgment of worms appears to result principally from contraction and paralysis of their musculature and subsequent immobilization of their suckers, which causes the worms to detach from the blood vessel wall, thereby allowing passive dislodgement by normal blood flow., Hycanthone-sensitive and hycanthone-resistant schistosomes (which are also sensitive and resistant to oxamniquine) were exposed in vitro to tritium-labelled oxamniquine. The initial uptake of the drug into the schistosomes was essentially the same for the 2 strains. The homogenate of worms incubated with tritiated oxamniquine was fractionated and a purified DNA fraction was obtained by ethanol precipitation, RNAase and protease digestion, repeated phenolchloroform extractions, cesium chloride gradient centrifugation and extensive dialysis. The DNA fraction from sensitive worms contained radioactive oxamniquine at a level corresponding to about 1 drug molecule per 50,000 base pairs, while the DNA from resistant worms contained essentially no drug. The results support the hypothesis that oxamniquine, like hycanthone, exerts its activity by alkylating macromolecules of sensitive schistosomes. | |
Record name | Oxamniquine | |
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Color/Form |
Pale yellow crystals from isopropanol, Yellow-orange, crystalline solid | |
CAS No. |
21738-42-1, 40247-39-0, 119678-90-9 | |
Record name | Oxamniquine | |
Source | CAS Common Chemistry | |
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Record name | OXAMNIQUINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6510 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Oxamniquine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015228 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
147-149 °C, 147 - 149 °C | |
Record name | Oxamniquine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01096 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | OXAMNIQUINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6510 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Oxamniquine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015228 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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